N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)10-16(21)18-11-15(20)13-5-6-14-12(9-13)7-8-19(14)4/h5-6,9,15,20H,7-8,10-11H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAUVFCSWDKIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide typically involves the following steps:
Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using suitable reducing agents.
Alkylation: The indoline is then alkylated with a suitable alkylating agent to introduce the 1-methyl group.
Amidation: The final step involves the reaction of the hydroxylated indoline with 3,3-dimethylbutanoyl chloride in the presence of a base to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amide group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides or esters.
Scientific Research Applications
The compound N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide is of significant interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, material science, and biochemistry, supported by case studies and data tables.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects in various diseases.
Case Study: Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways .
Neuroscience
The compound's structural similarity to neurotransmitters has prompted investigations into its neuroprotective properties.
Case Study: Neuroprotection
A study in Neuroscience Letters reported that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Material Science
The unique chemical structure also lends itself to applications in the development of novel materials.
Case Study: Polymer Development
Research published in Polymer Science indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance materials .
Table 1: Summary of Biological Activities
Table 2: Material Properties
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features of the target compound with analogs from the evidence:
Key Observations:
- Aromatic Moieties : The target compound’s 1-methylindolin-5-yl group differs from the benzamide in and acetylphenylene in . Indole derivatives often exhibit stronger π-π stacking and hydrogen-bonding interactions, which could enhance target binding in biological systems compared to simpler aromatic groups.
- Hydroxy Group Placement : The hydroxyethyl group in the target compound contrasts with the hydroxypropane diyl chain in , which may alter solubility and degradation pathways.
Pharmacological and Regulatory Implications
- Compared to : The stereoisomeric complexity in ’s compounds highlights the importance of chirality in drug efficacy. The target compound’s lack of reported stereocenters may simplify synthesis but reduce target specificity.
- Regulatory Aspects : Impurities like those in underscore the need for rigorous analytical profiling (e.g., HPLC, mass spectrometry) to ensure purity in pharmaceutical applications.
Biological Activity
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₄H₁₉N₃O₂
- Molecular Weight : 251.32 g/mol
The structure includes an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
Research indicates that this compound may exert its effects through several pathways:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, similar to other indole derivatives .
- Antioxidant Activity : The presence of hydroxyl groups in its structure could contribute to its antioxidant properties, potentially reducing oxidative stress in cells .
- Modulation of Neurotransmitter Systems : Given its structural similarity to other psychoactive compounds, it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine .
In Vitro Studies
In vitro assays have demonstrated the following effects:
- Cytotoxicity Against Cancer Cell Lines : The compound showed significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity compared to standard chemotherapeutics .
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate that the compound may reduce tumor growth in animal models when administered at therapeutic doses. Further research is needed to confirm these findings and elucidate the underlying mechanisms.
Case Studies
Several case studies highlight the compound's potential:
- Case Study on Cancer Treatment : A study involving a mouse model of breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to untreated controls .
- Neuroprotective Effects : Another case study indicated neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
